

In Vivo Safety and Toxicity of Glycofurol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a water-miscible solvent used in parenteral pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[1] Its favorable safety profile has led to its inclusion in various intravenous and intramuscular preparations licensed in Europe.[1] This technical guide provides a comprehensive overview of the in vivo safety and toxicity data for **Glycofurol**, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts with diagrams. This information is intended to assist researchers and drug development professionals in evaluating the suitability of **Glycofurol** as an excipient in their formulations.

Acute Toxicity

The acute toxicity of **Glycofurol** has been evaluated in various animal models and via different routes of administration. The following tables summarize the key quantitative data from these studies.

Table 1: Lethal Dose (LD50/LDLo) Data for Glycofurol



Species	Route of Administrat ion	Value	Unit	Observatio ns	Reference
Mouse	Intravenous	3500	mg/kg	-	[2]
Mouse	Intraperitonea I	7800	mg/kg	Altered sleep time, cardiac changes	[2]
Rat	Intravenous	1000	mg/kg (LDLo)	Altered sleep time, cardiac changes	[2]

LDLo: Lowest published lethal dose

Table 2: Acute Non-Lethal Toxicity Data for Glycofurol in

Rats

Dose (ml/kg)	Route of Administration	Effects Observed	Duration of Symptoms	Reference
0.5 - 2.5	In vivo (not specified)	No discernible impact on behavior	-	[3]
5	In vivo (not specified)	Mild ataxia, decreased exploratory activities	Short-lived	[3]

Specific Toxicity Studies Neurotoxicity and Biocompatibility in the Brain

A study investigating the biocompatibility of **Glycofurol** upon direct intracranial injection in rats demonstrated good tolerability at the tested dose.

Animal Model: Sprague-Dawley rats.[4]

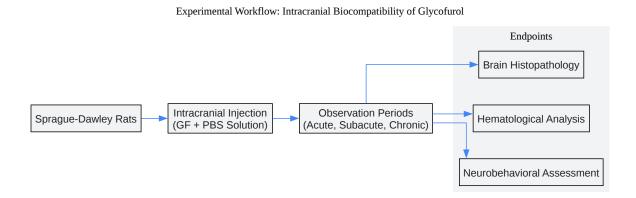
Foundational & Exploratory





- Test Article: A solution of Glycofurol (GF) and phosphate-buffered saline (PBS). In one arm
 of the study, a 50 μL solution of GF (25 μL) and PBS (25 μL) was used.[4]
- Administration: Direct injection into the brain cortex.[4]
- Observation Periods: Assessments were performed during acute, subacute, and chronic periods following the injection.[4]
- · Endpoints Evaluated:
 - Systemic and Neurological Reactions: Mortality, clinical neurobehavioral abnormalities.
 - Hematology: A range of hematological parameters were assessed.[4]
 - Neuropathology: Histopathological examination of brain tissues was conducted.
- Results:
 - No deaths or clinical neurobehavioral abnormalities were observed with the GF solution.
 - Mild effects on hematological data and brain tissue histopathology were noted,
 comparable to PBS injection alone.[4]
 - Higher volumes of PBS (70 μL) resulted in more significant tissue responses (elevated polymorphonuclear leukocytes, macrophages, and gliosis) compared to a 70 μL GF solution (30 μL GF + 40 μL PBS).[4]
- Conclusion: The Glycofurol solution was well-tolerated and caused only minor inflammatory
 responses in the cerebral cortex, suggesting its potential for use in drug delivery systems
 targeting the brain parenchyma.[4]





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Experimental workflow for intracranial biocompatibility study.

Interaction with Central Nervous System Depressants

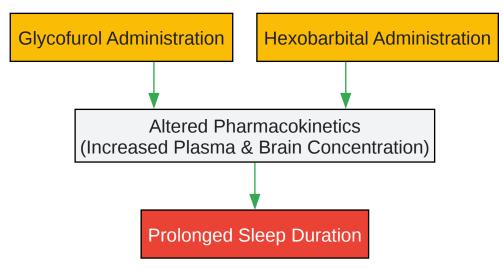
Glycofurol has been shown to potentiate the effects of certain central nervous system (CNS) depressants, likely by altering their pharmacokinetics.

- Experimental Protocol:
 - Animal Model: Rats.[3]
 - Test Article: Hexobarbital administered with either saline or various concentrations of Glycofurol.[3]
 - Observation: The duration of sleep (loss of righting reflex) was measured.[3]
 - \circ Results: **Glycofurol** significantly prolonged the duration of hexobarbital-induced sleep. Sleep time increased from an average of 41.0 \pm 2.9 minutes with saline to 243.3 \pm 39.4



minutes with a 100% **Glycofurol** solution.[3] This was accompanied by notable changes in hexobarbital concentrations in both plasma and the brain.[3]

Glycofurol's Influence on Hexobarbital Pharmacodynamics



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Signaling pathway of **Glycofurol**'s effect on hexobarbital.

- Experimental Protocol:
 - Animal Model: Rats.[3]
 - Test Article: Zoxazolamine administered with varying concentrations of Glycofurol.
 - Observation: The duration of paralysis was measured.[3]
 - Results:
 - 12.5% or 25% **Glycofurol** solutions increased the duration of paralysis by 33% to nearly 100%.[3]
 - A 50% Glycofurol mixture proved fatal within 30-90 seconds and tripled the zoxazolamine levels at reflex recovery compared to controls.[3]

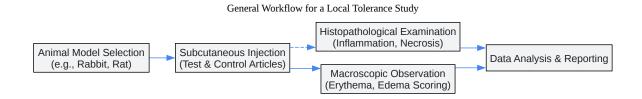


Local Tolerance

Glycofurol is generally considered to have good tissue compatibility and is preferred in injectable formulations due to its lower irritancy compared to some other solvents.[3] Undiluted **Glycofurol** can be an irritant, with a tolerability profile similar to that of propylene glycol.[1]

A standardized protocol for assessing local tolerance, which can be adapted for **Glycofurol**-containing formulations, is outlined below.

- Animal Model: Typically rabbits or rats.
- Test Article: The final formulation containing Glycofurol and the active pharmaceutical ingredient. A positive control (known irritant) and a negative control (vehicle without the active ingredient) should be included.
- Administration: A single subcutaneous injection of a defined volume.
- Observation Period: Typically 24, 48, and 72 hours post-injection.
- Endpoints Evaluated:
 - Macroscopic Evaluation: The injection site is observed for signs of erythema (redness) and edema (swelling), which are scored using a standardized scale (e.g., Draize scale).
 - Histopathological Evaluation: At the end of the observation period, the injection site and surrounding tissue are excised, fixed, and examined microscopically for signs of inflammation, necrosis, and other cellular changes.





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Workflow for a subcutaneous local tolerance study.

Regulatory Status and Conclusion

Glycofurol is an approved excipient in parenteral medicines in Europe and is listed in the FDA's Inactive Ingredient Database.[1] While it is generally considered safe and non-irritating at typical concentrations used in pharmaceutical formulations, it can be toxic at high concentrations.[3] Its metabolic byproducts are reported to be less harmful than those of other solvents like ethylene glycol.[3]

The data presented in this guide indicate that **Glycofurol** has a well-characterized in vivo safety profile. However, as with any excipient, its use in a new formulation requires careful consideration of the dose, route of administration, and potential interactions with the active pharmaceutical ingredient. The provided experimental protocols and toxicity data should serve as a valuable resource for researchers and drug development professionals in their assessment of **Glycofurol** for parenteral drug delivery.

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